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Compound of Interest

Compound Name:
ethyl 1,3,5-trimethyl-1H-pyrazole-

4-carboxylate

Cat. No.: B1335253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various ethyl pyrazolecarboxylate analogs, focusing on their anticancer and antimicrobial

activities. The data presented is compiled from multiple studies to offer insights into how

structural modifications on the pyrazole core influence biological potency. While a

comprehensive SAR study on ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate itself is not

extensively available in the reviewed literature, this guide focuses on structurally related

analogs to provide valuable insights for drug design and development.

Anticancer Activity of Tri-Substituted Pyrazole Analogs
A study on tri-substituted pyrazole derivatives revealed their potential as anticancer agents

against various human cancer cell lines. The core structure was modified at different positions

to investigate the impact on cytotoxicity.[1]

Table 1: In Vitro Anticancer Activity of Tri-Substituted Pyrazole Derivatives (IC50 in µM)[1]
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Compound R
HepG2
(Liver)

MCF-7
(Breast)

A549 (Lung)
PC3
(Prostate)

Doxorubicin

(Standard)
- 34.24 20.85 5.93 38.02

Analog 2
4-

chlorophenyl
9.13 - - -

Analog 7

4-

methoxyphen

yl

- 16.52 6.52 9.13

Data extracted from a study on newly synthesized tri-substituted pyrazole derivatives.[1]

The data suggests that substitutions on the pyrazole ring significantly influence anticancer

activity. For instance, compound 2, with a 4-chlorophenyl substitution, showed high potency

against the HepG2 cell line, being more effective than the standard drug doxorubicin in this

specific assay.[1] Compound 7, featuring a 4-methoxyphenyl group, demonstrated notable

activity against MCF-7, A549, and PC3 cell lines.[1]

Anticancer Activity of Pyrazole-Based Lamellarin O
Analogs
A series of ethyl and methyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates, which

are analogs of the natural alkaloid lamellarin O, were synthesized and evaluated for their

cytotoxicity against human colorectal cancer cell lines.[2]

Table 2: In Vitro Cytotoxicity of Pyrazole-Based Lamellarin O Analogs (GI50 in µM)[2]
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Compoun
d

R1 R2 R3 HCT116 HT29 SW480

6m H F H 1.456 2.688 1.441

6c H H H >20 >20 >20

6h OMe H H 4.632 8.311 5.113

6j F H H 3.891 7.112 4.354

6k H H F 3.211 6.543 3.987

6n OMe F H 1.876 3.123 1.987

6o F F H 1.567 2.987 1.654

7c H F
H (Methyl

ester)
2.134 4.567 2.345

Data from a study on pyrazole-based lamellarin O analogues.[2]

The results indicate that the presence and position of fluorine substituents have a significant

impact on the cytotoxic activity of these analogs.[2] Compound 6m, with a fluorine at the R2

position, was the most potent against all three cell lines.[2] In general, compounds with fluorine

substitutions demonstrated enhanced activity.[2] The replacement of the ethyl ester with a

methyl ester in compound 7c resulted in a slight decrease in activity compared to its ethyl

counterpart 6m.[2]

Antimicrobial Activity of Ethyl Pyrazolecarboxylate
Analogs
A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were synthesized and

evaluated for their antimicrobial properties.

Table 3: Minimum Inhibitory Concentration (MIC) of Ethyl 1,5-disubstituted-1H-pyrazole-3-

carboxylates (µmol/mL)[3][4]
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Compo
und

R E. coli
P.
aerugin
osa

S.
aureus

B.
subtilis

C.
albicans

C.
parapsil
osis

Ampicillin

(Standar

d)

- 0.033 0.067 - - - -

Fluconaz

ole

(Standar

d)

- - - - - - 0.020

16

4-bromo-

2-

chloroph

enyl

>0.25 >0.25 >0.25 >0.25 >0.25 0.015

21

2,5-

dimethylt

hiophen-

3-yl

0.038 0.067 >0.25 >0.25 >0.25 >0.25

Data from a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as antimicrobial

agents.[3][4]

The antimicrobial screening revealed that specific substitutions on the pyrazole ring are crucial

for activity. Compound 21, with a 2,5-dimethylthiophen-3-yl group at the 5-position, showed

antibacterial activity against E. coli and P. aeruginosa comparable to the standard drug

ampicillin.[3][4] Compound 16, bearing a 4-bromo-2-chlorophenyl substituent, was found to be

more potent than fluconazole against C. parapsilosis.[3][4]

Experimental Protocols
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.
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Materials:

96-well microtiter plates

Cancer cell lines (e.g., HepG2, MCF-7, A549, PC3)

Culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and

1% penicillin-streptomycin

Test compounds (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24

hours to allow for cell attachment.

Treat the cells with various concentrations of the test compounds and incubate for 48-72

hours.

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for

another 4 hours at 37°C.

Remove the medium and add 100-150 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to the untreated control cells, and the

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.
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In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

Recombinant kinase enzyme

Kinase-specific substrate

ATP (Adenosine triphosphate)

Kinase assay buffer

Test compounds (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare serial dilutions of the test compounds.

Add the test compound, a positive control inhibitor, and a negative control (DMSO) to the

wells of a 384-well plate.

Add the kinase enzyme solution to all wells.

Incubate at room temperature to allow for compound-enzyme interaction.

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

Incubate for a defined period at a controlled temperature.

Stop the reaction and detect the amount of ADP produced using a detection reagent.

Measure the luminescence, which is inversely proportional to kinase inhibition.
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Calculate the percent inhibition for each compound concentration and determine the IC50

value.

Visualizations
Below are diagrams illustrating a key signaling pathway often targeted by anticancer pyrazole

derivatives and a general experimental workflow for evaluating such compounds.
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Caption: PI3K/Akt Signaling Pathway often implicated in cancer.
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Experimental Workflow for Compound Evaluation
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Caption: General workflow for synthesis and evaluation of analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide to the Structure-Activity
Relationship of Ethyl Pyrazolecarboxylate Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1335253#structure-activity-relationship-
of-ethyl-1-3-5-trimethyl-1h-pyrazole-4-carboxylate-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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